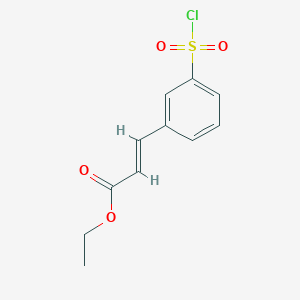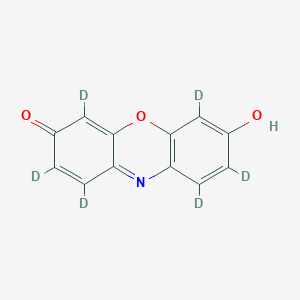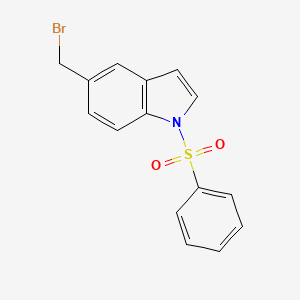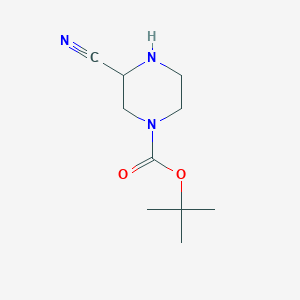
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester
Overview
Description
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : A compound closely related to 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester, specifically 5,7-dimethyl-1,2,4-triazolopyrimidine-2-carboxylic acid ethyl ester, was synthesized from 5-amino-1H-1,2,4-triazole-3-carboxylic acid through cyclization and esterification. The structure was confirmed through elemental analysis, mass spectrometry (MS), and 1H NMR, with a discussion on the fragmentation mechanism of MS spectra (Zhou Xin, 2008).
- Structural Characterization : Another study synthesized t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters and investigated their 1H, 13C NMR, and IR spectra. The study also examined HMBC, HSQC, COSY, and NOESY spectra, confirming the indazole structure and analyzing the stereochemistry of the six-membered ring (K. Murugavel, S. Amirthaganesan, R. T. Sabapathy Mohan, 2010).
Chemical Properties and Transformations
- Mechanism of Formation : A reaction between 1H-indazol-3-ol and ethyl chloroacetate produced various esters, including ethyl esters of [(1-carbethoxymethyl-1H-indazol-3-yl)oxy]-acetic acid and others. This study discussed the formation mechanism, particularly the ring enlargement from indazole to tetrahydroquinazoline, and analyzed the I.R. and N.M.R. spectra (M. Bonanomi, G. Palazzo, 1977).
- Synthesis of Derivatives : Synthesis of derivatives like 4,5,6,7-tetrahydro-3-oxo-2H-indazolecarboxylic acids from diethyl oxocyclohexanedicarboxylates was achieved. The study also explored the dimerization of ethyl tetrahydro-3-oxoindazolecarboxylates in neutral iodine solution to form 2,2′-bis-(ethoxycarbonyl-4,5,6,7-tetrahydro-3-oxiondazolyls) (V. Škarić, L. Stuhne, D. Škarić, V. Turjak-Zebić, 1969).
Applications in Heterocyclic Chemistry
- Novel Compounds Synthesis : A novel Hsp90 inhibitor, ethyl 1-{4-[(4-hydroxycyclohexyl)carbamoyl]phenyl}-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, was synthesized and characterized by 1H NMR, showing significant inhibition against Hsp90α (Wang Xiao-long, 2011).
- Heterocyclic Compounds Development : Research on heterocyclic compounds like 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their methyl esters were based on earlier unknown compounds, leading to the synthesis of functional derivatives used for further transformations in heterocyclic chemistry (V. M. Prokopenko, S. Pil'o, A. N. Vasilenko, V. Brovarets, 2010).
Mechanism of Action
Target of Action
Indazole derivatives, which this compound is a part of, have been known to exhibit a wide variety of biological properties .
Mode of Action
It is known that indazole derivatives can interact with various biological targets to exert their effects .
Biochemical Pathways
Indazole derivatives have been reported to influence a variety of biological pathways .
Result of Action
Indazole derivatives have been reported to exhibit a range of biological activities .
Biochemical Analysis
Biochemical Properties
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as cyclooxygenase and lipoxygenase, influencing their activity and thereby affecting the production of inflammatory mediators . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cell lines, it has been shown to inhibit cell proliferation by causing cell cycle arrest in the G0–G1 phase . This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them, depending on the context . For example, it has been shown to inhibit cyclooxygenase by binding to its active site, thereby reducing the production of prostaglandins. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that its effects on cellular function can persist, with some cells exhibiting altered behavior even after the compound has been removed from the environment.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and gastrointestinal disturbances . There is a threshold dose beyond which the compound’s therapeutic effects are outweighed by its toxicity, highlighting the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function. For instance, binding to albumin in the bloodstream can facilitate its transport to various tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments, thereby modulating its function and effects on cellular processes.
Properties
IUPAC Name |
ethyl 6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-16-11(15)10-8-5-6-12(2,3)7-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFYBRYMPBDWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CCC(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


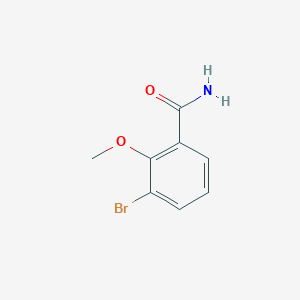
![Carbamic acid, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 4-nitrophenyl ester](/img/structure/B1442345.png)
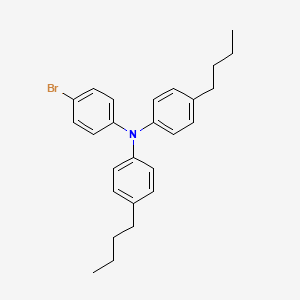

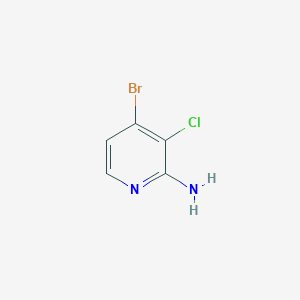


![1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)](/img/structure/B1442355.png)
![tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1442357.png)
